molecular formula C16H14O6 B12771435 Thunberginol E CAS No. 147517-08-6

Thunberginol E

Cat. No.: B12771435
CAS No.: 147517-08-6
M. Wt: 302.28 g/mol
InChI Key: MZKMQBPFGDJUFV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thunberginol E is a dihydroisocoumarin natural product isolated from Hydrangeae Dulcis Folium , the processed leaves of Hydrangea macrophylla var. thunbergii . This compound has been identified in research for its significant biological activities. Studies indicate that this compound exhibits antiallergic properties, as demonstrated in vitro using models such as the Schults-Dale reaction in sensitized guinea pig bronchial muscle . Furthermore, it has shown antimicrobial activity against a spectrum of oral bacteria, highlighting its value in microbiological research . The chemical structure of this compound is defined as (3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisocoumarin-1-one, with a molecular formula of C16H14O6 and a molecular weight of 302.27 g/mol . As a specialized natural product, this compound serves as a valuable reference standard and investigative tool for researchers exploring new pathways in immunology, allergy, and antimicrobial agent development. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147517-08-6

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(5-11(13)18)14-6-9-4-10(17)7-12(19)15(9)16(20)22-14/h2-5,7,14,17-19H,6H2,1H3/t14-/m1/s1

InChI Key

MZKMQBPFGDJUFV-CQSZACIVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Thunberginol E

Botanical Sources and Cultivars of Thunberginol E

Hydrangea macrophylla Varieties (SERINGE var. thunbergii MAKINO)

This compound is naturally present in the plant species Hydrangea macrophylla, specifically in the variety SERINGE var. thunbergii MAKINO. nih.govnih.govresearchgate.netpharm.or.jppharm.or.jp This particular variety of hydrangea is the primary known botanical source of this compound. Research has led to the isolation of this compound, along with other related compounds such as Thunberginols C and D, from this plant. nih.govresearchgate.netresearchgate.net The presence of these compounds has been a subject of phytochemical investigations into the constituents of Hydrangea macrophylla. researchgate.netmdpi.com

Isolation from Processed Leaf Materials (Hydrangeae Dulcis Folium)

The isolation of this compound is often performed using the processed leaves of Hydrangea macrophylla var. thunbergii, known as Hydrangeae Dulcis Folium. nih.govnih.govpharm.or.jppharm.or.jpnih.gov This traditional preparation involves fermenting and drying the leaves, a process that has been found to yield several bioactive compounds. nih.govmendeley.com Scientific studies have successfully isolated not only this compound but also a suite of other dihydroisocoumarins and their glycosides from Hydrangeae Dulcis Folium. nih.govresearchgate.netnih.gov The extraction from this processed material is a key step for obtaining the compound for further analysis. pharm.or.jp

Chromatographic Methodologies for Isolation and Purification

The separation and purification of this compound from the complex mixture of phytochemicals present in the plant extract require sophisticated chromatographic techniques.

Counter-Current Chromatography (CCC) Techniques

Counter-Current Chromatography (CCC) has proven to be an effective method for the isolation of this compound. mdpi.com This technique, which relies on liquid-liquid partitioning, avoids the use of solid stationary phases, which can irreversibly adsorb sample components. americanlaboratory.com High-performance counter-current chromatography (HPCCC) and high-speed counter-current chromatography (HSCCC) are advanced forms of this method that have been successfully applied to separate various natural products. researchgate.netglobalresearchonline.net In one study, a combination of CCC and preparative HPLC was used to isolate a series of dihydroisocoumarins, including this compound, from Hydrangea macrophylla ssp. serrata. mdpi.commdpi.com

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial step in obtaining highly pure this compound. mdpi.com This method is often used following initial separation by techniques like column chromatography or CCC to achieve the final purification of the compound. pharm.or.jpmdpi.com Reversed-phase preparative HPLC, in particular, has been instrumental in the successful isolation of this compound and its related glycosides from the extracts of Hydrangea macrophylla. mdpi.commdpi.comjst.go.jp

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive structure of this compound was determined through the application of various advanced spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry.

The molecular formula of this compound has been established as C₁₆H₁₄O₆. wikipedia.org Spectroscopic analyses, including Infrared (IR) spectroscopy, have been used to identify the functional groups present in the molecule. jst.go.jp

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), has been employed to determine the precise molecular weight and elemental composition of this compound and its derivatives. jst.go.jp Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized. jst.go.jp

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in elucidating the detailed structure of this compound. Both ¹H-NMR and ¹³C-NMR spectra provide critical information about the arrangement of atoms within the molecule. jst.go.jpsemanticscholar.org Advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been used to establish the connectivity between protons and carbons, confirming the dihydroisocoumarin framework and the substitution pattern on the aromatic rings. mdpi.comjst.go.jpuiowa.edu

The following tables summarize key spectroscopic data reported for this compound and its derivatives.

Table 1: Key Spectroscopic Data for this compound

Technique Observed Data Reference
Molecular Formula C₁₆H₁₄O₆ wikipedia.org
Molar Mass 302.27 g/mol wikipedia.org
¹H-NMR (in Methanol-d₄) Signals corresponding to a dihydroisocoumarin moiety and an ABX-type aromatic ring. jst.go.jp
¹³C-NMR (in Methanol-d₄) Carbon signals consistent with the proposed structure. jst.go.jp

| FAB-MS | Quasimolecular ion peaks observed for its glycoside derivatives. | jst.go.jp |

Table 2: Compound Names Mentioned

Compound Name
Thunberginol A
Thunberginol B
Thunberginol C
Thunberginol D
This compound
Thunberginol F
Thunberginol G
Thunberginol G 3'-O-glucoside
Thunberginol H 8-O-glucoside
Thunberginol I 4'-O-glucoside
Thunberginol I 8-O-glucoside
Hydrangenol (B20845)
Hydrangenol 4'-O-glucoside
Hydrangenol 4'-O-apiosylglucoside
Hydrangenol 8-O-glucoside
Phyllodulcin (B192096)
Phyllodulcin 8-O-glucoside
Phyllodulcin 3'-O-glucoside
Florahydroside I
Florahydroside II
4-hydroxythunberginol G 3'-O-β-d-glucopyranoside
Thunberginol D 3'-O-β-d-glucopyranoside
trans-p-coumaric acid
Hydramacrophyllol A
Hydramacrophyllol B
Hydramacroside A
Hydramacroside B
Kaempferol
Quercetin
Umbeliferon
Lunularin-4'-O-glucoside
Loganic acid
Taxiphyllin

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound and its derivatives, both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional experiments are employed to assign the proton and carbon signals of the dihydroisocoumarin skeleton and its substituent groups. jst.go.jp In studies of related compounds, ¹H-NMR spectra, often recorded in deuterated methanol (B129727) (methanol-d₄) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic signals for the dihydroisocoumarin moiety. jst.go.jpclockss.org For instance, in a related glycoside, signals corresponding to the dihydroisocoumarin part include two double doublets for the H-4 protons, a double doublet for the H-3 proton, and distinct signals for the aromatic protons H-5 and H-7. jst.go.jp The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule, including the carbonyl carbon of the lactone, aromatic carbons, and the carbons of the phenyl substituent. jst.go.jp

Table 1: ¹³C-NMR Spectroscopic Data for this compound Moiety in Florahydroside II ((3S)-thunberginol E 6-O-β-d-glucopyranoside) in Methanol-d₄ jst.go.jp

PositionChemical Shift (δ) in ppm
1171.4
374.0
436.8
4a140.2
5102.7
6165.7
798.4
8163.6
8a102.2
1'133.0
2'115.1
3'146.7
4'147.9
5'116.3
6'119.0
OCH₃56.4

Note: Data corresponds to the aglycone part of this compound-6-O-glc.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound structure. chemfaces.com Techniques like Heteronuclear Single Quantum Coherence (HSQC) or its predecessor, Heteronuclear Multiple Quantum Coherence (HMQC), are used to correlate proton signals with their directly attached carbon atoms. jst.go.jpjst.go.jp

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, medium to large molecules like this compound and its glycosides without causing significant fragmentation. nih.gov High-Resolution ESI-MS (HR-ESI-MS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. chemfaces.com For related dihydroisocoumarin glycosides, ESI-MS analysis typically shows quasi-molecular ion peaks such as [M+Na]⁺ (sodium adduct) or [M−H]⁻ in negative ion mode. clockss.orgnih.gov The fragmentation patterns observed in tandem MS (MS/MS) experiments, often showing the neutral loss of a sugar moiety, can further corroborate the structure, particularly for glycosidic derivatives. nih.gov

Chiroptical Methods (e.g., Circular Dichroism Spectroscopy)

This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical methods are essential for determining the absolute configuration (the actual 3D arrangement of atoms) at this center.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. For dihydroisocoumarins, the sign of the Cotton effects at specific wavelengths in the CD spectrum can be used to assign the absolute configuration as either R or S. jst.go.jpclockss.org For example, the glycoside (3S)-thunberginol E 6-O-β-d-glucopyranoside was determined to have the S configuration at the C-3 position based on its characteristic CD spectrum. jst.go.jp This method is often used in conjunction with other spectroscopic data to provide a complete structural and stereochemical assignment. pharm.or.jppharm.or.jp

Challenges in Obtaining Authentic Reference Substances for this compound

A significant hurdle in the research and analysis of this compound and related dihydroisocoumarins is the lack of commercially available, authentic reference substances. nih.govmdpi.com This scarcity presents a major challenge for quantitative analysis, quality control of herbal preparations, and further pharmacological studies. Researchers often have to undertake laborious isolation and purification processes from natural sources, such as the leaves of Hydrangea macrophylla ssp. serrata, to obtain these compounds. nih.govmdpi.comresearchgate.net The process involves extraction followed by multiple chromatographic steps, such as counter-current chromatography, to yield pure compounds. nih.govmdpi.com To address this issue, some research groups have focused on recovering these substances on a preparative scale to generate in-house analytical libraries with comprehensive mass spectrometric and spectroscopic data for future studies. nih.govresearchgate.net

Glycosidic Derivatives and Their Structural Characterization (e.g., this compound-6-O-glc)

In nature, this compound often occurs as a glycoside, where a sugar molecule is attached to the aglycone core. One such derivative is this compound-6-O-glucoside (also known as florahydroside II). jst.go.jpnih.govmdpi.com Its structural characterization follows the same principles as for the aglycone but with additional steps to identify the sugar and its linkage point.

The structure of (3S)-thunberginol E 6-O-β-d-glucopyranoside was elucidated using a combination of spectroscopic methods. jst.go.jp Acid hydrolysis of the compound liberated D-glucose, identifying the sugar component. The ¹H and ¹³C-NMR spectra showed signals assignable to both the this compound moiety and a β-D-glucopyranosyl unit. jst.go.jp The position of the glucoside linkage at the C-6 position was determined through HMBC experiments, which showed a long-range correlation between the anomeric proton of the glucose and the C-6 carbon of the this compound core. jst.go.jp The absolute configuration at the chiral C-3 center was determined to be S using Circular Dichroism (CD) spectroscopy. jst.go.jp

Biosynthetic Pathways and Metabolic Engineering of Thunberginol E

Proposed Biosynthetic Precursors and Intermediates

The formation of Thunberginol E is not an isolated metabolic event but rather an integrated part of a network that produces a variety of phenylpropanoids and polyketides. Key molecules have been identified as foundational building blocks for its unique dihydroisocoumarin structure.

The biosynthesis of thunberginols is proposed to be linked to stilbenoids, with resveratrol (B1683913) being a key precursor. uni-halle.de Resveratrol itself is a well-known phytoalexin whose production is initiated via the phenylpropanoid pathway. nih.gov The structural similarity between resveratrol and the C-3 phenyl-substituted portion of thunberginols supports its role as a foundational molecule. Dihydroresveratrol, a reduced form of resveratrol, is also considered a potential precursor in related pathways. uni-halle.denih.gov These stilbene (B7821643) compounds likely undergo further enzymatic modifications to form the core structure of dihydroisocoumarins like this compound.

The ultimate origin of this compound's carbon skeleton lies in the phenylpropanoid pathway, a central route in plant secondary metabolism. uni-halle.denih.gov This pathway begins with the amino acid L-phenylalanine, which is converted into cinnamic acid and subsequently to p-coumaroyl-CoA. nih.govnih.gov These molecules serve as the entry point for the biosynthesis of a vast array of compounds, including flavonoids, lignins, and stilbenoids. nih.govnih.gov Resveratrol, the proposed precursor to thunberginols, is synthesized from p-coumaroyl-CoA and malonyl-CoA, directly linking this compound's formation to this essential metabolic cascade. nih.gov

A significant breakthrough in understanding this compound biosynthesis comes from genetic studies on the closely related dihydroisocoumarin, phyllodulcin (B192096). researchgate.net Phyllodulcin, known for its sweet taste, is also synthesized in Hydrangea species. researchgate.netwikipedia.org Genetic analysis has identified a specific Quantitative Trait Locus (QTL) on chromosome 6 that is believed to control the conversion of phyllodulcin into this compound. researchgate.net This finding suggests that phyllodulcin is a direct metabolic precursor to this compound. A loss of function at this genetic locus may lead to the accumulation of phyllodulcin, indicating that the synthesis of this compound represents a further step in the modification of the phyllodulcin molecule. researchgate.net

The biosynthetic pathways of various thunberginols appear to be interconnected, forming a metabolic grid. Thunberginol G, another dihydroisocoumarin found in Hydrangea, shares this branched pathway. researchgate.netwikipedia.org Research has shown that the inhibition of phyllodulcin production, due to genetic variations at QTLs on chromosomes 16 and 18, leads to an increased accumulation of Thunberginol G. researchgate.net This suggests that Thunberginol G and phyllodulcin (the precursor to this compound) are derived from a common intermediate. When the pathway to phyllodulcin is blocked, metabolic flux is redirected towards the synthesis of Thunberginol G, highlighting the close relationship and shared early steps in their respective biosynthetic routes. researchgate.net

Enzymatic Mechanisms and Gene Identification in Thunberginol Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is still under investigation, research points to specific enzyme families and genetic regions that are crucial for its formation. The biosynthesis of dihydroisocoumarins is generally thought to be mediated by polyketide synthases (PKSs), which are involved in the synthesis of many phenylpropanoid-derived phytoalexins. researchgate.net

A key enzyme type likely involved is stilbenecarboxylate synthase (STCS), a protein related to chalcone (B49325) synthase, which catalyzes the formation of stilbene carboxylates from dihydro-p-coumaric acid. uni-halle.de However, the most direct genetic evidence comes from QTL mapping in Hydrangea macrophylla. researchgate.net Although the specific gene has not been isolated, a locus on chromosome 6 has been strongly associated with the conversion of phyllodulcin to this compound. researchgate.net This indicates the presence of an enzyme, likely a hydroxylase or another modifying enzyme, encoded at this locus that is responsible for this specific metabolic step.

Genetic Locus (QTL)Proposed Function in Dihydroisocoumarin BiosynthesisEffect of Loss of Function
QTL on Chromosome 6 Controls the conversion of phyllodulcin to this compound. researchgate.netPrevents metabolization of phyllodulcin, leading to its accumulation. researchgate.net
QTLs on Chromosomes 16 & 18 Control consecutive steps in the biosynthesis of phyllodulcin. researchgate.netInhibits phyllodulcin production and increases Thunberginol G content. researchgate.net

This table summarizes the key genetic loci identified in Hydrangea macrophylla that control the biosynthetic pathways leading to this compound and related compounds.

Metabolic Engineering Approaches for Enhanced Production

The elucidation of the biosynthetic pathway of this compound opens avenues for its enhanced production through metabolic engineering. nih.gov These strategies aim to manipulate the plant's genetic and metabolic machinery to increase the yield of the target compound. frontiersin.orgresearchgate.net

Another strategy involves the suppression of competing metabolic pathways. frontiersin.org For instance, down-regulating the genes responsible for converting common intermediates into other compounds, such as Thunberginol G, could redirect metabolic flux towards the synthesis of phyllodulcin and subsequently this compound.

Finally, heterologous production offers a promising alternative. nih.govlbl.gov This involves transferring the entire biosynthetic pathway for this compound into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. lbl.gov This would require the identification and transfer of all necessary genes from Hydrangea macrophylla, including those for the synthesis of resveratrol and phyllodulcin, as well as the specific gene responsible for the final conversion to this compound. This approach allows for large-scale, controlled production in bioreactors, independent of plant cultivation. nih.gov

Biological Activities and Cellular Mechanisms of Action of Thunberginol E

Anti-Allergic and Antihistaminic Activities

Thunberginol E has demonstrated notable anti-allergic properties in various in vitro models. chemfaces.comnih.govjst.go.jpresearchgate.net These activities are attributed to its ability to interfere with key processes in the allergic cascade, such as mast cell degranulation and smooth muscle contraction.

A critical event in the type I allergic response is the release of histamine (B1213489) and other inflammatory mediators from mast cells. This compound has been shown to be a potent inhibitor of this process. In studies using rat peritoneal mast cells, this compound demonstrated significant inhibitory effects on histamine release. nih.govjst.go.jp When compound 48/80, a common mast cell degranulating agent, was used as an inducer, this compound proved to be highly effective. researchgate.netresearchgate.net

Table 1: Inhibitory Effect of this compound on Histamine Release from Mast Cells

Compound Concentration (M) Inducer Cell Type Inhibition (%) Source(s)

Beyond inhibiting histamine release, this compound also appears to counteract the effects of histamine on smooth muscle tissues. Research has shown that the compound exhibits inhibitory activity on the histamine-induced contraction of isolated guinea pig tracheal chains. chemfaces.comnih.govjst.go.jpresearchgate.net However, its potency in this regard was found to be weaker when compared to the classic antihistamine, diphenhydramine, at the same concentration. researchgate.net

Table 2: Effect of this compound on Histamine-Induced Contraction in Guinea Pig Tracheal Chain

Compound Concentration (M) Tissue Inhibition (%) Source(s)
This compound 1 x 10⁻⁵ Isolated Guinea Pig Tracheal Chain 13.2% researchgate.net

The antiallergic effects of this compound are linked to its direct actions on mast cells and its antagonism of histamine-induced responses. jst.go.jpresearchgate.net The significant inhibition of histamine release from mast cells suggests that this compound interferes with the signaling pathways that lead to degranulation. researchgate.net While the precise molecular targets within the cellular pathways for this compound have not been fully elucidated, related compounds like Thunberginols A, B, and F have been shown to inhibit the increase in intracellular free Ca2+ levels, a crucial step for degranulation. scilit.com This suggests a potential area for further investigation into the specific mechanisms of this compound.

Antimicrobial Activities

In addition to its anti-allergic properties, this compound has been identified as having antimicrobial capabilities, particularly against bacteria found in the oral cavity. chemfaces.comnih.govnih.gov

Several studies have consistently reported that this compound, along with related compounds such as Thunberginols C, D, and G, exhibits antimicrobial activity against oral bacteria. chemfaces.comnih.govjst.go.jpresearchgate.net This activity was noted during the isolation and characterization of these compounds from Hydrangeae Dulcis Folium. chemfaces.comnih.gov These findings indicate a potential role for this compound in addressing oral pathogens.

Current research on the antimicrobial properties of this compound has been predominantly focused on its efficacy against oral bacteria. nih.govjst.go.jpresearchgate.net Detailed investigations into a broader spectrum of microorganisms, including other types of bacteria or fungi, are not extensively covered in the available scientific literature.

Table 3: Chemical Compounds Mentioned in this Article

Compound Name
Thunberginol A
Thunberginol B
Thunberginol C
Thunberginol D
This compound
Thunberginol F
Thunberginol G
Compound 48/80
Diphenhydramine
Histamine

Differentiation-Inducing Activities in Cellular Models

The potential for certain compounds to induce differentiation in cancer cells is a significant area of therapeutic research. This approach aims to force malignant cells to mature into non-proliferating, terminally differentiated cells. While direct studies on this compound are limited, research on related thunberginols provides a basis for its potential in this area.

Effects on Leukemic Cell Differentiation (Based on related Thunberginols C, D, and G)

Studies have demonstrated that several dihydroisocoumarins isolated from Hydrangea Dulcis Folium, including Thunberginol C, Thunberginol D, and Thunberginol G, exhibit differentiation-inducing activities against mouse myeloid leukemia (M1) cells. mdpi.comnih.govcapes.gov.brwikipedia.org These compounds were shown to be active at concentrations of 200 µM or greater and were found to be non-cytotoxic even at concentrations up to 300 µM. wikipedia.org

The differentiation-inducing potential is influenced by the specific molecular structure of the compound. Dihydroisocoumarins possessing an o-diphenol group, such as Thunberginol D and Thunberginol G, demonstrated higher activity compared to related structures without this feature. wikipedia.org Furthermore, the presence of a hydroxyl group at the 6-position also appeared to enhance the ability to induce M1 cells into phagocytic cells. wikipedia.org At a concentration of 300 µM, Thunberginols C, D, and G induced phagocytic activity in 30-50% of the M1 cell population. mdpi.com

Table 1: Differentiation-Inducing Activity of Related Thunberginols on Mouse Myeloid (M1) Leukemia Cells

Compound Effective Concentration Observed Activity Reference
Thunberginol C >200 µM Induces differentiation; 30-50% phagocytic activity at 300 µM. mdpi.comwikipedia.org
Thunberginol D >200 µM Higher activity than Thunberginol C; 30-50% phagocytic activity at 300 µM. mdpi.comwikipedia.org

| Thunberginol G | >200 µM | Higher activity than related compounds without an o-diphenol group; 30-50% phagocytic activity at 300 µM. | mdpi.comwikipedia.org |

Cellular Mechanisms of Differentiation Induction

While the ability of Thunberginols C, D, and G to induce differentiation in M1 leukemia cells into phagocytic cells is established, the precise underlying cellular and molecular mechanisms have not been fully elucidated in the available scientific literature. The observed endpoint is the maturation of the leukemic cells, characterized by the gain of phagocytic capabilities. mdpi.com However, the specific signaling pathways, transcription factors, or cell cycle regulators that are modulated by these compounds to overcome the differentiation blockade in leukemia cells remain a subject for further investigation.

Investigation of Other Potential Bioactivities (Based on Related Compounds)

The biological profile of the thunberginol family extends beyond differentiation induction. Studies on Thunberginol C, in particular, have revealed a range of other potential therapeutic activities, from neuroprotection to enzyme inhibition.

Neuroprotective Effects and Modulation of Neuroinflammation (e.g., Thunberginol C)

Thunberginol C has been identified as a compound with significant neuroprotective properties. mdpi.comtaylorfrancis.com Research demonstrates that it can protect neurons from stress-induced damage and modulate key aspects of neuroinflammation. In cellular models, Thunberginol C was shown to prevent neuronal cell death induced by the stress hormone corticosterone. mdpi.comnih.govnih.gov This protective effect is linked to its ability to block corticosterone-induced hippocampal synaptic deficits through the regulation of the Akt signaling pathway. nih.gov

Enzyme Inhibitory Activities (e.g., α-glucosidase, cholinesterases, tyrosinase, sEH, based on Thunberginol C)

Thunberginol C has been investigated for its ability to inhibit several enzymes that are therapeutic targets for various diseases.

α-Glucosidase: Thunberginol C is a potent inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. Its inhibitory activity is significantly stronger than that of acarbose, a clinically used α-glucosidase inhibitor.

Cholinesterases: The compound acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. Studies show that this inhibition is selective, as Thunberginol C does not significantly affect other serine proteases.

Tyrosinase: Thunberginol C exhibits promising inhibitory activity against tyrosinase, the key enzyme in melanin (B1238610) production. Its action suggests potential applications in conditions related to hyperpigmentation.

Soluble Epoxide Hydrolase (sEH): Thunberginol C has been reported to possess inhibitory activity against sEH, an enzyme involved in the regulation of inflammation and blood pressure. mdpi.comnih.gov

Table 2: Enzyme Inhibitory Activities of Thunberginol C

Target Enzyme Bioactivity IC₅₀ Value Reference
α-Glucosidase Potent Inhibition 94.76 ± 2.98 µM
Acetylcholinesterase (AChE) Inhibition 41.96 ± 1.06 µM
Butyrylcholinesterase (BChE) Inhibition 42.36 ± 3.67 µM
Tyrosinase Promising Inhibition Not specified, but noted as most potent among tested dihydroisocoumarins.

| Soluble Epoxide Hydrolase (sEH) | Inhibition | Activity confirmed, specific IC₅₀ not detailed. | mdpi.comnih.gov |

Antioxidant Activity and Related Mechanisms (e.g., Thunberginol C)

Consistent with its protective effects against cellular stress, Thunberginol C is a recognized antioxidant. mdpi.comtaylorfrancis.com Its antioxidant capacity has been demonstrated in various assays, including DPPH, ABTS, and CUPRAC, where it shows high potency comparable to standard antioxidant compounds.

The mechanisms underlying its antioxidant activity involve direct radical scavenging and the modulation of endogenous antioxidant systems. mdpi.com In studies investigating its effects on stress-induced oxidative damage, Thunberginol C was found to reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. mdpi.com It also beneficially influences the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), to mitigate oxidative stress. mdpi.com

Immunomodulatory Activities (Based on Thunberginol A)

While direct and extensive research on the immunomodulatory activities of this compound is not widely available, significant insights can be drawn from studies on the closely related dihydroisocoumarin, Thunberginol A. Both compounds are isolated from Hydrangeae Dulcis Folium (the processed leaves of Hydrangea macrophylla SERINGE var. thunbergii MAKINO) and share a core chemical structure, suggesting potentially similar biological functions. ebi.ac.ukresearchgate.netnih.gov Research into Thunberginol A has revealed notable effects on the proliferation of immune cells, which are central to the body's immune response. ebi.ac.uknih.gov

Investigations into the effects of antiallergic constituents from Hydrangeae Dulcis Folium on mouse splenocyte proliferation have been particularly revealing. ebi.ac.uknih.gov In these studies, Thunberginol A demonstrated a significant ability to suppress T lymphocyte proliferation that was artificially stimulated by the mitogen concanavalin (B7782731) A. ebi.ac.ukresearchgate.netnih.gov Furthermore, Thunberginol A was also found to suppress the proliferation of B lymphocytes when stimulated by lipopolysaccharide (LPS). researchgate.netnih.govjst.go.jp This is noteworthy as other related constituents were observed to increase B lymphocyte proliferation under the same conditions. ebi.ac.uk

The suppressive action of Thunberginol A is not limited to general mitogen-induced proliferation. It has also been shown to inhibit antigen-specific T lymphocyte proliferation in lymph node cells from mice immunized with keyhole limpet hemocyanin (KLH). jst.go.jp These findings collectively indicate that Thunberginol A possesses a suppressive effect on lymphocyte activation. jst.go.jp This inhibitory action on the proliferation of both T and B lymphocytes is believed to be a contributing factor to the compound's observed suppressive effects on type IV hypersensitivity reactions, a type of cell-mediated allergic response. ebi.ac.ukresearchgate.netnih.gov

Table 1: Summary of Immunomodulatory Effects of Thunberginol A on Lymphocyte Proliferation

Cell Type Source Stimulant (Mitogen) Observed Effect of Thunberginol A Reference(s)
T Lymphocytes Mouse Splenocytes Concanavalin A Significant Suppression ebi.ac.uk, researchgate.net, nih.gov
B Lymphocytes Mouse Splenocytes Lipopolysaccharide (LPS) Suppression jst.go.jp, nih.gov
T Lymphocytes Mouse Lymph Node Cells Keyhole Limpet Hemocyanin (KLH) Suppression (Antigen-Specific) jst.go.jp

Structure Activity Relationship Sar Studies of Thunberginol E and Its Analogs

Comparative Analysis of Dihydroisocoumarin vs. Isocoumarin (B1212949) Activities

The saturation level of the lactone ring, specifically the presence or absence of a double bond between the C-3 and C-4 positions, is a critical determinant of biological potency in the thunberginol family of compounds.

Influence of the 3,4-Double Bond on Biological Potency

Research consistently demonstrates that isocoumarins, which possess a double bond at the C-3 and C-4 position, exhibit more potent biological activities compared to their dihydroisocoumarin counterparts. nih.govresearchgate.netpharm.or.jp For instance, in studies evaluating the inhibition of histamine (B1213489) release from rat peritoneal mast cells, isocoumarins like thunberginol A and thunberginol B were found to be more powerful inhibitors than dihydroisocoumarins such as hydrangenol (B20845) and thunberginol G. nih.govresearchgate.net This suggests that the 3,4-double bond is essential for enhancing the inhibitory activity. nih.govnih.gov Similarly, in the context of differentiation-inducing activities against M1 leukemic cells, isocoumarins showed higher activity than dihydroisocoumarins. pharm.or.jp The presence of this conjugated double bond can also be a key factor in the optimization of compounds targeting enzymes like lysyl-tRNA synthetase. acs.orgnih.gov

The enhanced activity of isocoumarins over dihydroisocoumarins is a recurring theme. For example, thunberginols A, B, and F, all of which are isocoumarins, showed substantial inhibitory effects on degranulation and the release of pro-inflammatory cytokines in RBL-2H3 cells, with thunberginol B being the most potent. nih.gov In contrast, the dihydroisocoumarin hydrangenol displayed weaker, though still significant, inhibition. nih.gov This underscores the importance of the 3,4-double bond for strong biological activity. nih.gov

Table 1: Comparative Activity of Isocoumarins and Dihydroisocoumarins

CompoundClassKey Structural FeatureRelative Biological Potency
Thunberginol AIsocoumarin3,4-double bondHigh
Thunberginol BIsocoumarin3,4-double bondHigh
Thunberginol GDihydroisocoumarinSaturated 3,4-bondLow
HydrangenolDihydroisocoumarinSaturated 3,4-bondLow

Impact of Functional Group Substitutions on Bioactivity

The type and position of functional groups attached to the isocoumarin core are pivotal in modulating the biological activity of these compounds.

Role of Hydroxyl Groups (e.g., at C-6, C-8)

The presence and location of hydroxyl groups on the isocoumarin scaffold significantly influence bioactivity. Studies have shown that hydroxyl groups at the C-8, C-3', and C-4' positions are essential for potent inhibitory activity on histamine release. nih.gov Conversely, the hydroxyl group at the C-6 position appears to be less critical for this particular activity. nih.gov However, for other biological effects, the C-6 hydroxyl group can be important. For instance, the presence of a hydroxyl group at C-6, in conjunction with the lactone ring, was found to enhance the inhibitory activity of thunberginols on degranulation in RBL-2H3 cells. nih.gov Furthermore, in the context of differentiation-inducing activity against M1 cells, dihydroisocoumarins with a 6-hydroxy group, such as thunberginol C and thunberginol D, induced a greater number of cells into phagocytic cells compared to their counterparts lacking this feature. pharm.or.jp The two phenolic hydroxyl groups have also been identified as critical for the binding of isocoumarin derivatives to lysyl-tRNA synthetase. acs.orgnih.gov

Effects of Glycosylation on Activity Profile (e.g., Thunberginol E-6-O-glc vs. This compound)

Glycosylation, the attachment of a sugar moiety, generally leads to a decrease in the biological activity of thunberginols. For instance, dihydroisocoumarin glucosides were found to be inactive in inducing the differentiation of M1 cells. pharm.or.jp Similarly, the glycosylation of the 3,4-dihydroisocoumarin structure resulted in a significant reduction in various enzyme inhibitory activities. dergipark.org.trresearchgate.net This suggests that the free hydroxyl groups are crucial for these particular biological functions.

Influence of Lactone Ring Configuration

The lactone ring is an essential feature for the biological activity of thunberginols. nih.gov The conformation of this six-membered ring can be influenced by substituents at the C-4 position. acs.org The facile hydrolysis of the lactone ring in isocoumarins to form 2-carboxy-phenylacetic aldehyde is a notable characteristic that can impact their biological availability and reactivity. tandfonline.com The integrity of the lactone ring, along with the 3,4-double bond and the 6-hydroxyl group, was found to be a requirement for the strong inhibitory activity of thunberginols on degranulation. nih.gov

Stereochemical Influences on Biological Activity (e.g., 3R/3S configurations)

The stereochemistry at the C-3 position of dihydroisocoumarins, designated as either 3R or 3S, can have a profound impact on their biological activity. Dihydroisocoumarins such as phyllodulcin (B192096) derivatives and hydrangenol glucoside exist as specific stereoisomers, and their absolute configurations at C-3 have been identified by comparing their circular dichroism (CD) spectra with known values. pharm.or.jp Other dihydroisocoumarins are known to epimerize at the C-3 position and are often assayed as racemic mixtures. pharm.or.jp The specific stereoisomer can influence the compound's interaction with biological targets. For example, the absolute stereostructure of (3S)-thunberginol E 8-O-β-d-glucopyranoside was determined, indicating the importance of a specific configuration for this glycoside. jst.go.jp The conformational flexibility of the dihydroisocoumarin ring system, which can exist in different conformations, is also a critical factor as the preferred conformation can define the compound's properties and its interactions with biological molecules like enzymes. preprints.org

Future Research Directions and Translational Perspectives

Deepening Understanding of Biosynthetic Pathways and Regulation

The complete biosynthetic pathway of Thunberginol E in Hydrangea is not yet fully elucidated. Early tracer studies on related dihydroisocoumarins suggest that the pathway originates from the general phenylpropanoid pathway (PPP), utilizing precursors such as L-phenylalanine and cinnamic acid. uni-halle.debiorxiv.org However, the specific enzymatic steps and regulatory networks leading to the this compound scaffold are still hypothetical. Some evidence suggests alternative routes, possibly involving resveratrol (B1683913) as a key intermediate. biorxiv.orgmdpi.com

A significant breakthrough came from quantitative trait loci (QTL) analysis in Hydrangea macrophylla, which identified a QTL on chromosome 6 potentially controlling the conversion of another dihydroisocoumarin, phyllodulcin (B192096), to this compound. researchgate.net This genetic link provides a powerful starting point for future investigations.

Future research must focus on:

Gene Discovery: Employing transcriptomics and proteomics on Hydrangea varieties with differential this compound content to identify candidate genes, such as specific cytochrome P450 monooxygenases, O-methyltransferases (OMTs), reductases, and cyclases, involved in its formation.

Enzyme Characterization: Functional characterization of these candidate enzymes through in vitro assays and heterologous expression systems (e.g., in yeast or E. coli) to confirm their precise roles in the biosynthetic sequence. uni-halle.de

Regulatory Analysis: Investigating the transcription factors and environmental or developmental cues that regulate the expression of biosynthetic genes to understand how the production of this compound is controlled within the plant.

Development of Advanced Analytical Libraries for this compound and its Glycosides

A significant bottleneck in this compound research is the lack of commercially available analytical standards and comprehensive data libraries. researchgate.net This hinders accurate quantification, metabolomic profiling, and pharmacokinetic studies. Researchers have noted the necessity of isolating compounds like this compound and its glycosides on a preparative scale specifically to generate LC-MS-based analytical libraries for future work. researchgate.net

Key future objectives include:

Preparative Isolation and Characterization: Scaling up the isolation of pure this compound and its known glycosidic forms, such as (3S)-thunberginol E 8-O-β-d-glucopyranoside (florahydroside I), from natural sources. jst.go.jp

Spectroscopic Database Creation: Compiling a comprehensive database containing high-resolution mass spectrometry (HR-MS), tandem MS (MS/MS), and Nuclear Magnetic Resonance (NMR) data for this compound and its derivatives. researchgate.netjst.go.jp

Method Development: Utilizing this library to develop and validate advanced, sensitive analytical methods, such as UPLC-ESI-IMS-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Ion Mobility Spectrometry-Quadrupole Time-of-Flight Mass Spectrometry), for the precise detection and quantification of these compounds in complex biological matrices. researchgate.net

Exploration of Novel Biological Targets and Signaling Pathways Specific to this compound

While the broader class of thunberginols has been associated with antiallergic, antimicrobial, and anti-stress activities, the specific molecular targets of this compound are poorly defined. wikipedia.orgmdpi.commedchemexpress.com An early study found that this compound, along with related compounds, promoted adipogenesis in 3T3-L1 cells, hinting at a potential role in metabolic regulation. researchgate.net However, the direct protein interactions and signaling cascades responsible for this and other potential effects are unknown.

Future research should pivot towards:

Target Deconvolution: Using unbiased screening methods like affinity purification-mass spectrometry, yeast two-hybrid screens, and thermal shift assays to identify direct protein binding partners of this compound.

Pathway Analysis: Once potential targets are identified, employing cellular and molecular biology techniques (e.g., western blotting, qPCR, reporter assays) to validate the interaction and map the downstream signaling pathways modulated by this compound. For instance, its effect on adipogenesis could be explored through the PPARγ and GLUT4 signaling pathways. researchgate.net

Comparative Bioactivity Profiling: Directly comparing the cellular effects of this compound with other closely related dihydroisocoumarins (e.g., Thunberginol C, Thunberginol G) to delineate its unique bioactivity profile and identify structure-specific functions.

Elucidation of Comprehensive Structure-Activity Relationships for Targeted Lead Optimization

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Studies on related isocoumarins provide a foundation, suggesting that specific structural features are critical for certain activities. For example, in the context of antiallergic effects, the presence of hydroxyl groups at the 8-, 3'-, and 4'-positions was found to be essential, while a double bond at the C3-C4 position (absent in this compound) potentiated the activity. nih.gov Another study noted that an o-diphenol group, as present in this compound, was associated with higher differentiation-inducing activity in M1 cells compared to other substitution patterns. pharm.or.jp

A systematic SAR investigation should be undertaken, involving:

Semi-synthesis and Analogue Generation: Creating a library of this compound analogues by systematically modifying key functional groups.

Bioactivity Screening: Testing these novel analogues in a panel of validated bioassays to determine how each structural modification impacts biological function.

Table 1: Proposed Modifications for this compound SAR Studies

Structural Feature to Modify Rationale Potential Impact on Activity
Methoxy Group at C-4' Determine the importance of methylation vs. a free hydroxyl group. May alter binding affinity, solubility, and metabolic stability.
Hydroxyl Group at C-3' Evaluate the role of the catechol moiety in the B-ring. Could be critical for antioxidant activity and hydrogen bonding with targets.
Hydroxyl Groups at C-6 and C-8 Assess the contribution of the A-ring hydroxyls to activity. The C-8 hydroxyl has been shown to be important for the activity of related compounds. nih.gov
Lactone Ring Investigate the necessity of the cyclic ester for function. Ring-opening could abolish or alter the biological activity profile.

Application of In Silico Approaches for Mechanistic Insights and Drug Discovery

Computational, or in silico, methods offer a powerful, resource-efficient means to predict biological targets, understand interaction mechanisms, and guide drug design. Such approaches have been successfully applied to related compounds like Thunberginol C, where molecular docking studies revealed its non-competitive binding to the peripheral anionic site (PAS) of cholinesterase enzymes. nih.govresearchgate.net

Future in silico research on this compound should include:

Molecular Docking: Screening this compound against libraries of known protein structures (e.g., from the Protein Data Bank) to generate hypotheses about its potential molecular targets.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the this compound-protein complex over time to assess the stability of the interaction and identify key binding residues.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the synthesized analogues (from SAR studies) with their measured biological activities to predict the potency of new, untested designs. colab.ws

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives to identify potential liabilities early in the drug discovery process.

Advanced Cellular and Pre-clinical Model System Investigations for Specific Bioactivities

To translate basic findings into potential therapeutic applications, this compound must be rigorously evaluated in relevant disease models. The choice of models should be guided by initial bioactivity screens and target identification studies. Research on related compounds has utilized a variety of established models that could be adapted for this compound. researchgate.net

Table 2: Potential Pre-clinical Models for Investigating this compound

Potential Bioactivity In Vitro Model System In Vivo Animal Model Key Endpoints to Measure
Anti-diabetic 3T3-L1 adipocytes; Insulin-resistant HepG2 cells researchgate.net Diabetic mouse models (e.g., KK-Ay, db/db mice) Blood glucose, insulin (B600854) sensitivity, adiponectin levels, gene expression (PPARγ, GLUT4). researchgate.net
Anti-allergic RBL-2H3 mast cells; Primary human mast cells nih.govnih.gov Ovalbumin-induced allergic asthma models; Models of atopic dermatitis Histamine (B1213489) release, cytokine levels (IL-4, TNF-α), airway hyperresponsiveness, skin inflammation. nih.gov
Neuroprotective Corticosterone-induced primary cortical neurons; LPS-stimulated microglia mdpi.comresearchgate.net Chronic stress-induced anxiety models; Models of neuroinflammation Neuronal viability, inflammatory markers (TNF-α, Iba-1), oxidative stress markers, behavioral tests. mdpi.comresearchgate.net

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages nih.gov | Carrageenan-induced paw edema; LPS-induced systemic inflammation | Nitric oxide (NO) production, pro-inflammatory cytokine levels (IL-6, TNF-α), tissue swelling. nih.gov |

Furthermore, the adoption of advanced models such as 3D organoids and microfluidic "organ-on-a-chip" systems could provide more physiologically relevant data on the efficacy and potential toxicity of this compound in human-like systems before advancing to clinical trials.

Q & A

Q. How should researchers structure publications to address conflicting evidence on this compound’s mechanism of action?

  • Methodological Answer : Include a dedicated section in the discussion comparing results with prior studies, highlighting methodological differences (e.g., assay sensitivity, compound source). Use funnel plots to assess publication bias in meta-analyses. Provide raw datasets in supplementary materials to facilitate independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.